![molecular formula C8H13N3O6 B1204551 (2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol](/img/structure/B1204551.png)
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol is a synthetic organic compound that features a nitroimidazole moiety linked to a butanetriol backbone. Compounds containing nitroimidazole groups are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Nitroimidazole compounds can act as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial: Nitroimidazole derivatives are known for their antimicrobial properties.
Anticancer: Some nitroimidazole compounds have shown potential in cancer treatment.
Medicine
Drug Development: Investigated for use in developing new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol typically involves the following steps:
Formation of the Nitroimidazole Intermediate: The nitroimidazole moiety can be synthesized by nitration of imidazole using a mixture of nitric acid and sulfuric acid.
Attachment to Butanetriol: The nitroimidazole intermediate is then reacted with a protected form of butanetriol under basic conditions to form the desired compound. Protecting groups are subsequently removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazole derivatives.
Wirkmechanismus
The biological activity of (2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol is primarily due to the nitroimidazole moiety. This group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA. The compound may target specific enzymes or pathways involved in microbial or cancer cell metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Uniqueness
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol is unique due to its specific stereochemistry and the presence of a butanetriol backbone, which may confer distinct biological activities and pharmacokinetic properties compared to other nitroimidazole compounds.
Eigenschaften
Molekularformel |
C8H13N3O6 |
|---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol |
InChI |
InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
FIITXXIVUIXYMI-NKWVEPMBSA-N |
Isomerische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CO[C@H](CO)[C@H](CO)O |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O |
Kanonische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O |
Synonyme |
1-(1',3',4'-trihydroxy-2'-butoxy)methyl-2-nitroimidazole RP 343 RP-343 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetrahydrobenzo[a]fluorene](/img/structure/B1204468.png)
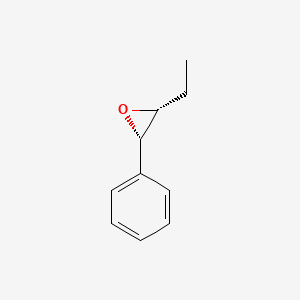
![[(2R)-3-carboxy-2-(2-propylpentanoyloxy)propyl]-trimethylazanium](/img/structure/B1204474.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-ynethioate](/img/structure/B1204476.png)
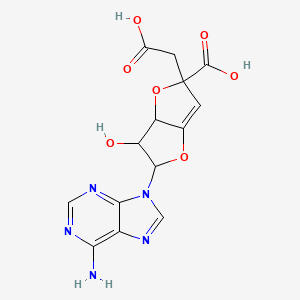
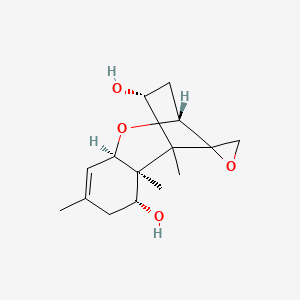
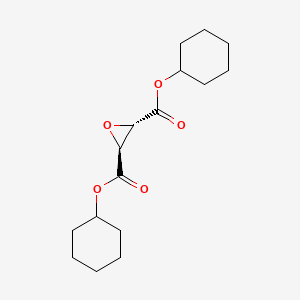
![2,2-dimethyl-N'-[4-phenoxy-2,6-di(propan-2-yl)phenyl]propanimidamide](/img/structure/B1204482.png)
![[1-Acetyloxy-4-[cyclohexyl(methyl)amino]naphthalen-2-yl] acetate](/img/structure/B1204484.png)
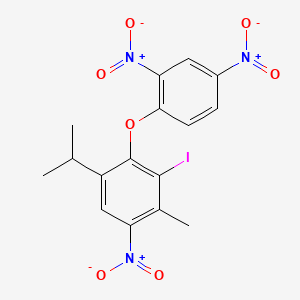
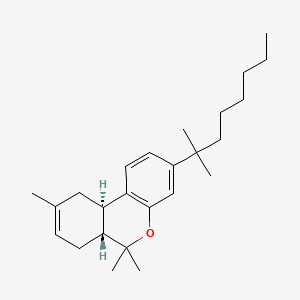

![1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1)](/img/structure/B1204489.png)

